5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine
Description
Properties
IUPAC Name |
5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGSNSPRVBYTDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696619 | |
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190310-08-7 | |
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190310-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Cancer Research
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine has shown significant potential in cancer therapy due to its inhibitory effects on FGFRs. FGFRs are implicated in various malignancies, making them attractive targets for drug development.
Case Study: Inhibition of FGFR Signaling
A study demonstrated that derivatives of this compound effectively inhibited the proliferation of breast cancer cells (4T1 cell line) and induced apoptosis. The compound exhibited IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3, indicating potent inhibitory activity against these receptors .
| Cell Line | IC50 (nM) | Effect |
|---|---|---|
| FGFR1 | 7 | Inhibition of proliferation |
| FGFR2 | 9 | Induction of apoptosis |
| FGFR3 | 25 | Inhibition of migration |
The compound's interaction with FGFRs leads to the modulation of several biochemical pathways, including the RAS–MEK–ERK and PI3K–Akt pathways. This modulation results in reduced cell proliferation and enhanced apoptosis in various cancer cell types.
Antiviral Properties
Recent investigations have also explored the antiviral potential of this compound. A derivative demonstrated effective binding affinity to the PB2 subunit of the influenza virus RNA-dependent RNA polymerase, showcasing its potential as an antiviral agent with an EC50 value of 1.025 μM .
Mechanism of Action
The mechanism by which 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Table 1: Substituent Variations in Pyrrolo[2,3-b]pyridine Derivatives
Key Findings :
- Fluorine vs. Methyl : The 5-fluoro derivative exhibits higher polarity and metabolic stability compared to the 5-methyl analog, making it preferable for drug design .
- Bromine vs.
Compounds with Different Fused Ring Systems
Table 2: Heterocyclic Analogs with Modified Cores
Key Findings :
- Pyrrolo[2,3-d]pyrimidine vs. Pyrrolo[2,3-b]pyridine : The pyrimidine-fused core (e.g., 5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine) offers additional nitrogen atoms, enhancing hydrogen-bonding capacity and solubility .
- Furo-Thieno-Pyridine Derivatives: Compounds like 6b exhibit rigid fused-ring systems, contributing to higher melting points (e.g., 217–218°C) and thermal stability .
Biological Activity
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a kinase inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound possesses a complex structure characterized by a pyrrole and pyridine ring. Its molecular formula is C₇H₅FN₂, with a molecular weight of 136.13 g/mol. The fluorine atom enhances the compound's potency against various biological targets, making it a subject of interest in drug discovery.
Kinase Inhibition
Research indicates that this compound exhibits significant inhibitory effects on specific kinases involved in cancer progression. The compound has been shown to interact with fibroblast growth factor receptors (FGFRs), which play a crucial role in tumorigenesis. For instance, derivatives of pyrrolo[2,3-b]pyridine were reported to inhibit FGFR1 with IC50 values ranging from 7 to 712 nM, demonstrating their potential as anti-cancer agents .
Anti-Cancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. One notable study reported that the compound significantly reduced the migration and invasion capabilities of breast cancer cells (4T1), suggesting its utility in targeting metastatic processes . The mechanism involves modulation of signaling pathways that regulate cell growth and apoptosis.
Case Studies
- FGFR Inhibition : A series of studies highlighted the effectiveness of pyrrolo[2,3-b]pyridine derivatives against FGFRs. Compound 4h was particularly noted for its potent inhibitory activity across multiple FGFR subtypes .
- Cell Proliferation : In experiments involving breast cancer cell lines (e.g., MDA-MB-231), this compound demonstrated significant antiproliferative effects at concentrations as low as 10 µM .
- Mechanistic Insights : Western blot analyses revealed that treatment with compound 4h led to decreased expression of matrix metalloproteinase 9 (MMP9) and increased levels of tissue inhibitors of metalloproteinases (TIMP2), indicating a shift towards reduced invasive potential in cancer cells .
Comparative Analysis
To better understand the uniqueness and potency of this compound compared to similar compounds, the following table summarizes key properties:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| This compound | Fluorinated variant | Enhanced potency against FGFRs |
| 1H-Pyrazolo[3,4-b]pyridine | Pyrazole variant | Different biological activity profile |
| 1H-Indole-2-carboxylic acid | Indole derivative | Exhibits anti-inflammatory properties |
The fluorinated variant stands out due to its enhanced binding affinity and biological activity against specific targets compared to its non-fluorinated counterparts.
Preparation Methods
Two-Step Silyl Protection and Formylation Method (Patent CN110016030B)
This method involves a strategic two-step synthesis starting from 5-fluoro-1H-pyrrolo[2,3-b]pyridine, focusing on selective protection, formylation, and in situ deprotection to obtain the intermediate 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-formaldehyde, a key precursor for further amination.
| Step | Description | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Protection of nitrogen at position 1 | Dissolve 5-fluoro-1H-pyrrolo[2,3-b]pyridine in solvent; add triisopropyl chlorosilane under alkaline conditions | Formation of 5-fluoro-1-triisopropylsilyl-pyrrolo[2,3-b]pyridine |
| 2 | Formylation at 4-position and desilylation | React silylated compound with formylation reagent under alkaline conditions; add desilication reagent for in situ deprotection | Obtain 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-formaldehyde |
- The use of triisopropyl chlorosilane protects the pyrrole nitrogen, enabling selective electrophilic substitution at the 4-position.
- Formylation reagents typically involve formyl sources such as dichloromethyl methyl ether or related reagents.
- The desilication reagent removes the silyl protecting group in situ, simplifying purification.
- This two-step approach is noted for its simplicity, cost-effectiveness, and use of readily available reagents.
Significance:
This method efficiently introduces a formyl group at the 4-position, which can be subsequently converted to the amine group via reductive amination or other amination strategies, facilitating the synthesis of 5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine.
Summary Table of Key Preparation Steps
| Preparation Stage | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Starting material | 5-fluoro-1H-pyrrolo[2,3-b]pyridine | Scaffold | Commercially available or synthesized via pyridine functionalization |
| Nitrogen protection | Triisopropyl chlorosilane, alkaline solvent | Protect N-1 to direct formylation | Enables selective substitution |
| Formylation | Formylation reagent (e.g., dichloromethyl methyl ether), alkaline conditions | Introduce aldehyde at C-4 | Key intermediate for amination |
| Desilylation | Desilication reagent | Remove silyl group in situ | Simplifies purification |
| Reductive amination | Ammonia or amine source + reducing agent (NaBH4 or H2/Pd) | Convert aldehyde to amine | Final step to obtain target compound |
Research Findings and Considerations
- The two-step silyl protection and formylation method provides a practical and scalable route with high regioselectivity for the 4-position functionalization.
- The use of triisopropyl chlorosilane is advantageous due to its stability and ease of removal.
- Formylation under alkaline conditions minimizes side reactions and improves yield.
- Reductive amination is a versatile and mild method to install the amine functionality without affecting the fluoro substituent.
- Alternative methods such as palladium-catalyzed cross-coupling or Bartoli reactions offer routes for structural diversification but may require more complex starting materials and conditions.
Q & A
Basic Research Question
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use closed systems to minimize aerosol formation.
- Ventilation : Conduct reactions in fume hoods with ≥0.5 m/s airflow. Avoid inhalation of dust or vapors .
- Spill Management : Absorb solids with inert material (vermiculite) and dispose as hazardous waste. Wash skin with soap and water for ≥15 minutes upon contact .
How can X-ray crystallography be optimized for determining the molecular conformation of this compound derivatives?
Advanced Research Question
- Crystal Growth : Use slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures) at 4°C to enhance crystal quality .
- Data Collection : Employ low-temperature (173 K) measurements with synchrotron radiation to improve resolution (<0.8 Å).
- Refinement : Apply SHELXL97 with anisotropic displacement parameters for non-H atoms. Validate hydrogen-bonding networks (e.g., N–H⋯N/F interactions) using OLEX2 .
What computational strategies are employed to predict the biological activity of this compound analogs?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Glide to model interactions with target proteins (e.g., kinases). Prioritize scaffolds with fluorines in positions enhancing hydrophobic binding .
- QSAR Modeling : Train models on datasets with measured IC values to predict activity cliffs.
- MD Simulations : Run 100-ns trajectories in explicit solvent to assess stability of ligand-receptor complexes .
How does fluorine substitution at the 5-position influence the electronic properties and reactivity of the pyrrolo[2,3-b]pyridine core?
Advanced Research Question
- Electronic Effects : Fluorine’s electronegativity increases ring electron deficiency, altering p (measured via potentiometric titration) and reactivity in nucleophilic aromatic substitution .
- Reactivity : Fluorine stabilizes intermediates in cross-coupling reactions (e.g., oxidative addition in Pd catalysis).
- Spectroscopic Signatures : NMR chemical shifts (δ ≈ -120 to -140 ppm) correlate with electronic environment .
What strategies are effective in resolving conflicting bioactivity data observed in different assay systems for this compound?
Advanced Research Question
- Orthogonal Assays : Validate hits in cell-free (e.g., enzymatic) and cell-based assays to rule out off-target effects .
- Assay Optimization : Standardize buffer conditions (e.g., pH 6.5 ammonium acetate for solubility) and control for ATP interference in kinase assays .
- Metabolic Stability Testing : Use liver microsomes to assess compound degradation, which may explain variability in cellular vs. in vitro activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
